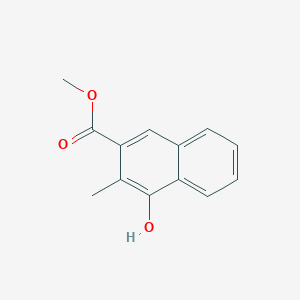
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate typically involves the esterification of 4-hydroxy-3-methylnaphthalene-2-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methylnaphthalene-2-carboxylate.
Reduction: Formation of 4-hydroxy-3-methylnaphthalene-2-methanol.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-3-methyl-2-bromonaphthalene.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-hydroxy-2-methylnaphthalene-1-carboxylate
- Methyl 3-hydroxy-4-methylnaphthalene-2-carboxylate
- Methyl 4-hydroxy-3-ethylnaphthalene-2-carboxylate
Uniqueness
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and ester groups provides versatility in chemical modifications and potential interactions with biological targets.
Propiedades
Número CAS |
498548-70-2 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-8-11(13(15)16-2)7-9-5-3-4-6-10(9)12(8)14/h3-7,14H,1-2H3 |
Clave InChI |
IPCNBIXLCDEXRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
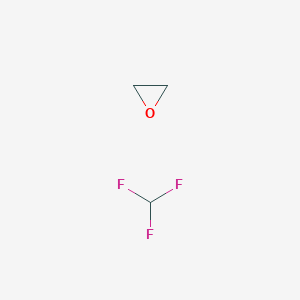
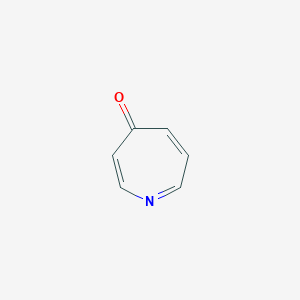

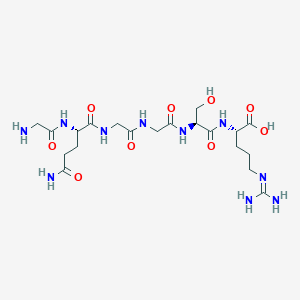


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)


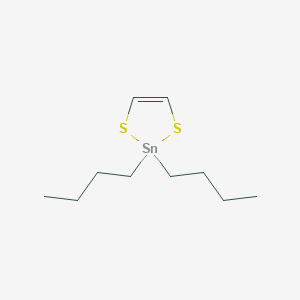
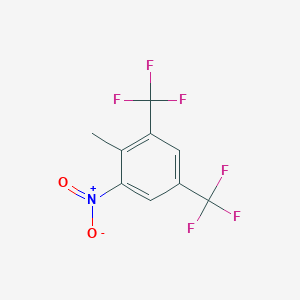
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
